molecular formula C12H11ClN+ B076325 1-Benzyl-2-chloropyridinium CAS No. 13760-92-4

1-Benzyl-2-chloropyridinium

Cat. No. B076325
CAS RN: 13760-92-4
M. Wt: 204.67 g/mol
InChI Key: AMKSBLQQTYBPGX-UHFFFAOYSA-N
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Description

1-Benzyl-2-chloropyridinium is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a quaternary ammonium salt with the chemical formula C12H11ClN. It has been synthesized using different methods and has shown promising results in biochemical and physiological studies.

Scientific Research Applications

1-Benzyl-2-chloropyridinium has been used in various scientific research applications, such as in the study of ion channels, membrane transport, and cell signaling. It has been shown to inhibit the activity of the potassium channel, which affects the electrical activity of cells. This compound has also been used in the study of the transport of neurotransmitters across the cell membrane. In addition, 1-Benzyl-2-chloropyridinium has been used in the study of the mechanism of action of various drugs and toxins.

Mechanism Of Action

The mechanism of action of 1-Benzyl-2-chloropyridinium is related to its ability to inhibit the activity of ion channels. Specifically, this compound has been shown to inhibit the activity of the potassium channel, which affects the electrical activity of cells. This inhibition leads to depolarization of the cell membrane and an increase in calcium influx, which can trigger various cellular responses.

Biochemical And Physiological Effects

1-Benzyl-2-chloropyridinium has been shown to have various biochemical and physiological effects. For example, it has been shown to increase the release of neurotransmitters, such as acetylcholine and dopamine. It has also been shown to affect the activity of enzymes, such as protein kinase C and phospholipase A2. In addition, this compound has been shown to affect the activity of ion channels, such as the potassium channel and the calcium channel.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Benzyl-2-chloropyridinium in lab experiments is its ability to selectively inhibit the activity of ion channels. This makes it a useful tool for studying the role of ion channels in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and tissues.

Future Directions

There are several future directions for the study of 1-Benzyl-2-chloropyridinium. One direction is the development of more selective inhibitors of ion channels. Another direction is the study of the role of ion channels in various diseases, such as cancer and neurological disorders. In addition, the use of 1-Benzyl-2-chloropyridinium in drug discovery and development is an area that requires further investigation. Overall, the study of 1-Benzyl-2-chloropyridinium has the potential to contribute to a better understanding of cellular processes and the development of new therapeutic agents.

Synthesis Methods

1-Benzyl-2-chloropyridinium can be synthesized using different methods, such as the reaction of benzyl chloride with 2-chloropyridine in the presence of a base, or by the reaction of benzylamine with 2-chloropyridine followed by quaternization with a suitable alkylating agent. The yield of the synthesis method depends on the reaction conditions and the purity of the starting materials.

properties

CAS RN

13760-92-4

Product Name

1-Benzyl-2-chloropyridinium

Molecular Formula

C12H11ClN+

Molecular Weight

204.67 g/mol

IUPAC Name

1-benzyl-2-chloropyridin-1-ium

InChI

InChI=1S/C12H11ClN/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-9H,10H2/q+1

InChI Key

AMKSBLQQTYBPGX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC=C2Cl

synonyms

1-benzyl-2-chloropyridinium
BCPB bromide

Origin of Product

United States

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